(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate
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Overview
Description
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound that features a pyridine ring and a dihydroxysuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of ®-1-(pyridin-2-yl)ethanaMine: This can be achieved through the reduction of the corresponding pyridine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Synthesis of (2S,3S)-2,3-dihydroxysuccinate: This can be synthesized from maleic acid through a dihydroxylation reaction using osmium tetroxide as a catalyst.
Coupling Reaction: The final step involves coupling ®-1-(pyridin-2-yl)ethanaMine with (2S,3S)-2,3-dihydroxysuccinate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is used as a chiral ligand in asymmetric synthesis. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It can also be used in the development of chiral drugs.
Medicine
In medicinal chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety.
(2S,3S)-2,3-dihydroxysuccinate: Lacks the pyridine ring.
®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: Different stereochemistry.
Uniqueness
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a chiral pyridine ring and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChI Key |
CKUBHJSUJRDOFY-UOSDFWOXSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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